4-[(4-chlorophenoxy)methyl]Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenoxy)methyl]Phenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a chlorophenoxy group attached to a methylphenol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenoxy)methyl]Phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of p-chlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-chlorophenoxy)methyl]Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenoxy)methyl]Phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(4-chlorophenoxy)methyl]Phenol involves its interaction with cellular components. The compound exerts its effects through the following pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler structure with similar antimicrobial properties but less potent antioxidant activity.
4-Chlorophenol: Shares the chlorophenol moiety but does not have the additional phenoxy group, leading to distinct chemical and biological properties.
Uniqueness: 4-[(4-chlorophenoxy)methyl]Phenol stands out due to its unique combination of a chlorophenoxy group and a methylphenol structure. This combination enhances its chemical reactivity and broadens its range of applications in various fields .
Eigenschaften
Molekularformel |
C13H11ClO2 |
---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,15H,9H2 |
InChI-Schlüssel |
LPRAPLVGBRPSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.